molecular formula C7H11Br B018587 1,2-Pentadiene, 1-bromo-4,4-dimethyl- CAS No. 100207-07-6

1,2-Pentadiene, 1-bromo-4,4-dimethyl-

Cat. No. B018587
CAS RN: 100207-07-6
M. Wt: 175.07 g/mol
InChI Key: VUDKVCJBHLHDOV-UHFFFAOYSA-N
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Description

“1,2-Pentadiene, 1-bromo-4,4-dimethyl-” is a chemical compound with the molecular formula C7H11Br . It is a type of diene, which is a hydrocarbon chain that has two double bonds . The double bonds in this compound may or may not be adjacent to each other .


Synthesis Analysis

The synthesis of “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could potentially involve the Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition that results in the formation of a six-membered ring . It usually occurs when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .


Molecular Structure Analysis

The molecular structure of “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” involves two double bonds and a bromine atom . The double bonds can have varying effects on the compound’s reactivity and stability . The positioning of the pi orbitals and the ability for overlap to occur can strengthen the single bond between the two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could be influenced by the nature of its double bonds. Conjugated dienes, which are two double bonds separated by a single bond, are more stable than nonconjugated and cumulated dienes . This stability is due to factors such as the delocalization of charge through resonance and hybridization energy .

Mechanism of Action

The mechanism of action of “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” in chemical reactions could involve the delocalization of pi systems by comparing two neighboring double bonds . This delocalization of charges stabilizes the conjugated diene .

Future Directions

The future directions for “1,2-Pentadiene, 1-bromo-4,4-dimethyl-” could involve further exploration of its reactivity and stability, as well as its potential applications in various chemical reactions . Additionally, more research could be conducted to determine its specific physical and chemical properties.

properties

InChI

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDKVCJBHLHDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143008
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Pentadiene, 1-bromo-4,4-dimethyl-

CAS RN

100207-07-6
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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